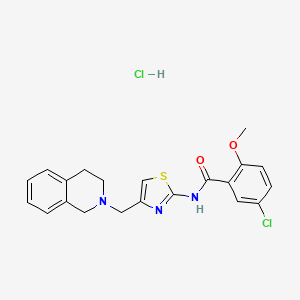
5-chloro-N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-methoxybenzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-methoxybenzamide hydrochloride is a complex organic compound that has garnered attention in scientific research due to its unique chemical structure and potential applications. This compound is particularly interesting due to the presence of multiple functional groups, which allows it to participate in a variety of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-methoxybenzamide hydrochloride typically involves several key steps. One common synthetic route includes:
Formation of the Benzamide Core: : The initial step often involves the formation of the benzamide core. This can be achieved through the reaction of a substituted benzoyl chloride with an amine.
Introduction of the Thiazolyl Group: : The thiazolyl group is introduced via a cyclization reaction involving thiourea and an appropriate α-haloketone.
Attachment of the Isoquinolinylmethyl Group: : The isoquinolinylmethyl group is added through an alkylation reaction, often using a haloalkyl derivative of isoquinoline.
Final Chlorination and Methoxylation: : Chlorine and methoxy groups are introduced via electrophilic aromatic substitution reactions.
Reaction conditions typically involve the use of organic solvents, temperature control, and catalysts to enhance reaction efficiency and selectivity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on cost efficiency, yield improvement, and environmental considerations. Continuous flow reactors and advanced purification techniques like crystallization and chromatography may be employed to ensure product purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the isoquinoline moiety, leading to the formation of N-oxide derivatives.
Reduction: : The nitro group (if present) or other reducible functionalities in the molecule can be reduced to corresponding amine or other reduced forms.
Substitution: : Electrophilic aromatic substitution can occur, particularly on the benzamide ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid under mild acidic conditions.
Reduction: : Catalytic hydrogenation using palladium on carbon or chemical reduction using agents like lithium aluminium hydride.
Substitution: : Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used but typically include oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a valuable intermediate in the synthesis of more complex molecules. Its reactive functional groups make it a versatile building block in organic synthesis.
Biology and Medicine
In biological and medical research, 5-chloro-N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-methoxybenzamide hydrochloride has been studied for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development.
Industry
Industrial applications of this compound may include its use as a chemical intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The exact mechanism of action of this compound can vary depending on its specific application. Generally, its activity is attributed to the interaction of its functional groups with molecular targets such as enzymes or receptors. The isoquinoline moiety, thiazole ring, and benzamide core each play a role in binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-(4-(methylthiazol-2-yl)-2-methoxybenzamide hydrochloride
5-chloro-N-(4-(isoquinolin-2-ylmethyl)thiazol-2-yl)-2-methoxybenzamide hydrochloride
Uniqueness
What sets 5-chloro-N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-methoxybenzamide hydrochloride apart from similar compounds is the unique combination of the isoquinoline moiety with the thiazole and benzamide core. This combination enhances its ability to participate in a diverse array of chemical reactions and interact with various molecular targets, potentially leading to unique biological activities.
Properties
IUPAC Name |
5-chloro-N-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-thiazol-2-yl]-2-methoxybenzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O2S.ClH/c1-27-19-7-6-16(22)10-18(19)20(26)24-21-23-17(13-28-21)12-25-9-8-14-4-2-3-5-15(14)11-25;/h2-7,10,13H,8-9,11-12H2,1H3,(H,23,24,26);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWJZYILEJSMYNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=NC(=CS2)CN3CCC4=CC=CC=C4C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
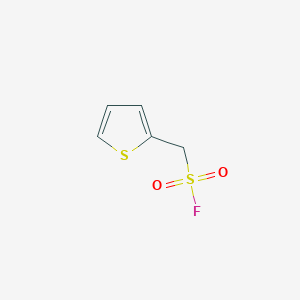
![4-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}-N,N-dimethylaniline](/img/structure/B2753070.png)
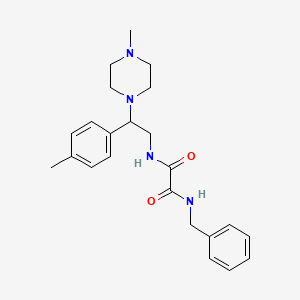
![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2753073.png)
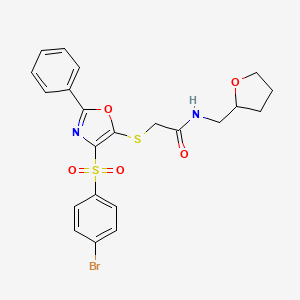
![N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2753076.png)
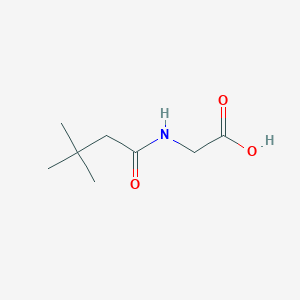
![1-(3-chloro-4-methylphenyl)-3-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2753078.png)
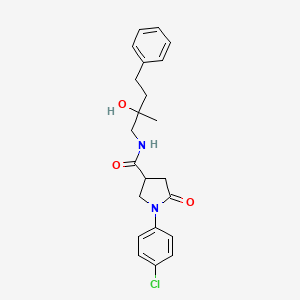
![1,4-Bis[(3,4-dimethylphenyl)sulfonyl]-1,4-diazepane](/img/structure/B2753082.png)
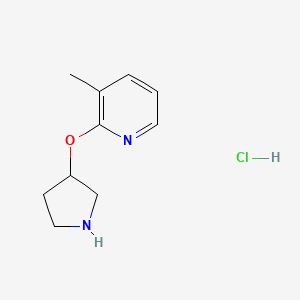

![2,2-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2753088.png)
![N-(4-acetylphenyl)-4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2753089.png)
